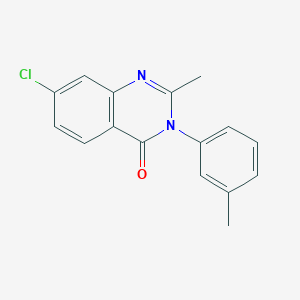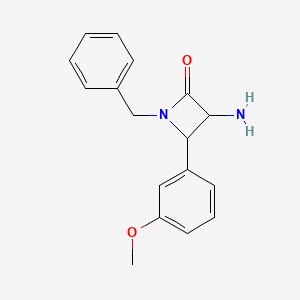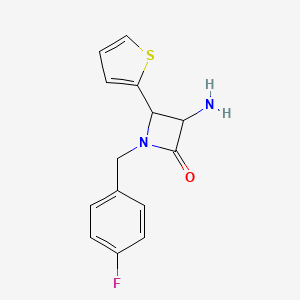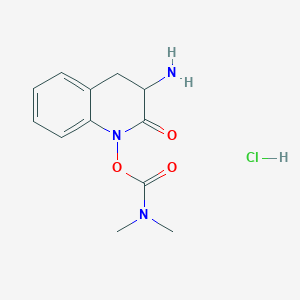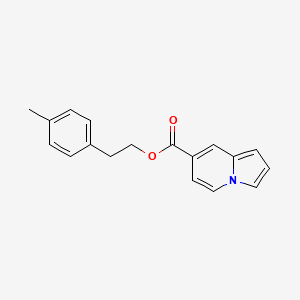![molecular formula C18H11ClO B11842825 2-(4-Chlorophenyl)indeno[2,1-b]pyran CAS No. 62096-34-8](/img/structure/B11842825.png)
2-(4-Chlorophenyl)indeno[2,1-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Chlorophényl)indéno[2,1-b]pyran est un composé chimique de formule moléculaire C18H11ClO. Il appartient à la famille des indéno[2,1-b]pyrans, connue pour ses propriétés biologiques et chimiques variées. Ce composé est caractérisé par la présence d'un groupe chlorophényle lié à la structure centrale de l'indéno[2,1-b]pyran .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-(4-Chlorophényl)indéno[2,1-b]pyran implique généralement des réactions multicomposants. Une méthode courante est la réaction tricomposante en un seul pot, qui implique l'utilisation de 2-chloroquinoléine-3-carbaldéhyde, de 2-chlorobenzo[h]quinoléine-3-carbaldéhyde et de 1-phényl-2-(1,1,1-triphényl-λ5-phosphanylidène)éthan-1-one (réactif de Wittig) avec des composés à méthylène actif tels que le benzoylacétonitrile, la dimédone, l'acide 1,3-diméthylbarbiturique, la 4-hydroxycoumarine et la 3-méthyl-1-phényl-1H-pyrazol-5(4H)-one . Les conditions de réaction impliquent généralement l'agitation du mélange à la température de reflux pendant plusieurs heures.
Méthodes de production industrielle
les principes des réactions multicomposantes et l'utilisation de matières premières facilement disponibles suggèrent que la production à l'échelle industrielle est faisable avec une optimisation appropriée des conditions de réaction et des processus de purification .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Chlorophényl)indéno[2,1-b]pyran subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chlorophényle permet des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des nucléophiles comme les amines ou les thiols en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle chlorophényle .
Applications De Recherche Scientifique
Le 2-(4-Chlorophényl)indéno[2,1-b]pyran a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anticancéreuses et antimicrobiennes.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 2-(4-Chlorophényl)indéno[2,1-b]pyran implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il se lie à des protéines telles que le récepteur 2 du facteur de croissance de l'endothélium vasculaire (VEGFR2) et la protéine disintégrine et métalloprotéinase (ADAMTS-5), qui sont impliquées dans la prolifération cellulaire et l'angiogenèse . Ces interactions peuvent conduire à l'inhibition de la croissance des cellules cancéreuses et à d'autres effets biologiques.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)indeno[2,1-b]pyran involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Disintegrin and Metalloprotease protein (ADAMTS-5), which are involved in cell proliferation and angiogenesis . These interactions can lead to the inhibition of cancer cell growth and other biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés d'indéno[2,1-b]pyran : Ces composés partagent la structure centrale de l'indéno[2,1-b]pyran, mais diffèrent par leurs substituants.
Dérivés de pyrano[2,3-b]quinoléine : Ces composés ont un cycle pyrane similaire fusionné avec une structure quinoléique.
Unicité
Le 2-(4-Chlorophényl)indéno[2,1-b]pyran est unique en raison de la présence du groupe chlorophényle, qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
62096-34-8 |
|---|---|
Formule moléculaire |
C18H11ClO |
Poids moléculaire |
278.7 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C18H11ClO/c19-14-7-5-12(6-8-14)17-10-9-16-15-4-2-1-3-13(15)11-18(16)20-17/h1-11H |
Clé InChI |
XIMBDOBKNWPUOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)

![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)

